N-methyladamantane-1-carboxamide

Description

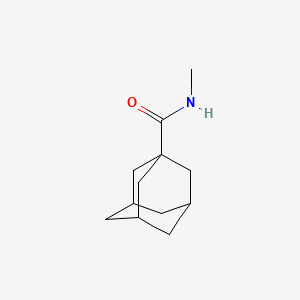

Structure

3D Structure

Properties

IUPAC Name |

N-methyladamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-13-11(14)12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLLRLQOVCOLAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes for Adamantane-1-carboxamide Derivatives

The synthesis of adamantane-1-carboxamide derivatives, including N-methyladamantane-1-carboxamide, typically relies on robust and well-documented amidation reactions. These methods facilitate the formation of the crucial amide bond by coupling an adamantane-based carboxylic acid or its derivative with an appropriate amine.

Amidation reactions represent a direct and widely used approach for creating the amide linkage in this compound. This can be achieved through the acylation of an amine with a reactive carboxylic acid derivative or by direct coupling of a carboxylic acid with an amine using specific activating agents.

A common and efficient method for synthesizing adamantane (B196018) carboxamides is the acylation of an amine with adamantane-1-carbonyl chloride. nih.gov In this reaction, the highly reactive acyl chloride readily reacts with the amine nucleophile. For the synthesis of this compound, methylamine (B109427) is used as the amine. The reaction is typically carried out in a suitable solvent like dichloromethane (DCM) in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct that is formed. nih.gov The general procedure involves adding the acyl chloride to a solution of the amine and the base, followed by stirring at room temperature. nih.gov This method is advantageous due to the high reactivity of the acyl chloride, which often leads to high yields of the desired amide product.

An alternative to using acyl chlorides is the direct coupling of adamantane-1-carboxylic acid with an amine, facilitated by coupling agents. nih.gov Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are frequently employed for this purpose. The reaction is often catalyzed by 4-(dimethylamino)pyridine (DMAP). nih.govnih.gov In this process, EDCI activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (in this case, methylamine). DMAP can further enhance the reaction rate by forming a highly reactive acylpyridinium intermediate. nih.gov The reaction is typically performed in a solvent like dichloromethane (DCM) with a base such as triethylamine. nih.gov This method is valued for its mild reaction conditions and is suitable for substrates with sensitive functional groups. nih.govnih.gov

Table 1: Comparison of Amidation Methodologies for Adamantane-1-carboxamide Synthesis

| Feature | Acylation with Adamantane-1-carbonyl Chloride | Coupling with Adamantane-1-carboxylic Acid |

| Adamantane Source | Adamantane-1-carbonyl chloride | Adamantane-1-carboxylic acid |

| Amine Source | Methylamine | Methylamine |

| Key Reagents | Triethylamine | EDCI, DMAP, Triethylamine |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Byproduct | Triethylammonium chloride | Dicyclohexylurea (DCU) or water-soluble urea derivative |

| General Conditions | Stirring at room temperature overnight nih.gov | Stirring for 0.5h before amine addition, then 12h nih.gov |

Condensation reactions provide another synthetic avenue in adamantane chemistry, particularly for creating carbon-carbon bonds adjacent to the adamantane cage, which can be precursors or related structures to carboxamides. These reactions often involve nitriles as a key reactant.

The condensation of an N-methyl-N-methoxyadamantane-1-carboxamide (a Weinreb amide) with a nitrile, such as acetonitrile (B52724), is a method used to synthesize β-keto nitriles. researchgate.net This reaction typically proceeds in the presence of a strong base, like methyllithium-lithium bromide complex (MeLi—LiBr), in a solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). researchgate.net The resulting product from the reaction with acetonitrile is 3-(1-adamantyl)-3-oxopropanenitrile. researchgate.net This keto nitrile is a valuable intermediate for the synthesis of various heterocyclic compounds. researchgate.net

Methyl esters of adamantane acids, such as methyl adamantane-1-carboxylate, can also undergo condensation reactions with nitriles. researchgate.net For instance, the reaction of methyl adamantane-1-carboxylate with acetonitrile in the presence of a base like sodium hydride in toluene can produce 3-(1-adamantyl)-3-oxopropanenitrile in good yield. researchgate.net This Claisen-type condensation provides a direct route to adamantane β-keto nitriles, which are versatile synthetic intermediates. researchgate.net The choice of base is crucial, as other bases like sodium isopropoxide or potassium tert-butoxide have been found to be less effective for this specific transformation. researchgate.net

Table 2: Overview of Condensation Reactions in Adamantane Chemistry

| Adamantane Reactant | Nitrile Reactant | Key Reagents/Conditions | Product | Yield |

| N-methyl-N-methoxyadamantane-1-carboxamide | Acetonitrile | MeLi—LiBr, THF, –78 °C | 3-(1-adamantyl)-3-oxopropanenitrile | 68% researchgate.net |

| Methyl adamantane-1-carboxylate | Acetonitrile | Sodium hydride, Toluene | 3-(1-adamantyl)-3-oxopropanenitrile | 75% researchgate.net |

Ritter Reaction for Adamantane Functionalization

The Ritter reaction is a key method for the introduction of nitrogen-containing functional groups at the bridgehead positions of the adamantane skeleton. This reaction typically involves the generation of a stable adamantyl carbocation, which then reacts with a nitrile to form a nitrilium ion intermediate, followed by hydrolysis to yield the corresponding amide.

The direct C–H amination of adamantane and its derivatives to form adamantylacetamides can be achieved through a Ritter-type reaction. This transformation can be initiated from various adamantane precursors, including the parent hydrocarbon, alcohols, or halo-derivatives. The reaction proceeds by generating a tertiary carbocation at a bridgehead position of the adamantane cage in the presence of a strong acid. This carbocation is then trapped by a nitrile, such as acetonitrile, to form a stable nitrilium ion. Subsequent aqueous workup hydrolyzes the nitrilium ion to the corresponding N-acetylaminoadamantane.

For instance, the reaction of adamantane with acetonitrile in a strongly acidic medium leads to the formation of N-(1-adamantyl)acetamide. The stability of the 1-adamantyl cation is a crucial factor for the success of this reaction.

| Starting Material | Reagents | Product | Yield (%) |

| Adamantane | 1. H₂SO₄, 2. CH₃CN, 3. H₂O | N-(1-adamantyl)acetamide | Varies |

| 1-Adamantanol (B105290) | H₂SO₄, CH₃CN, H₂O | N-(1-adamantyl)acetamide | Good to Excellent |

| 1-Bromoadamantane (B121549) | Lewis Acid, CH₃CN, H₂O | N-(1-adamantyl)acetamide | Good |

This table presents a generalized summary of reaction conditions for the synthesis of N-(1-adamantyl)acetamide via the Ritter reaction from different precursors.

An important pathway for the amidation of adamantane involves the initial nitroxylation of the hydrocarbon cage. The reaction of adamantane with strong nitric acid, often in the presence of acetic anhydride or sulfuric acid, can lead to the formation of 1-nitrooxyadamantane. This intermediate is susceptible to nucleophilic attack and can serve as a precursor in a Ritter-type reaction.

In a subsequent step, the 1-nitrooxyadamantane, in an acidic medium, can generate the 1-adamantyl cation. This cation then reacts with a nitrile, such as acetonitrile, to proceed through the characteristic nitrilium ion intermediate of the Ritter reaction, ultimately yielding the N-acylaminoadamantane derivative after hydrolysis. This two-step process, involving the formation of a nitrooxy intermediate, provides a viable route for the functionalization and amidation of the adamantane core researchgate.netresearchgate.net. The nitroxylation of diamantane, a higher diamondoid, in a nitric acid-acetic acid mixture followed by the addition of acetonitrile to yield 1-(acetylamino)diamantane further illustrates this reaction pathway researchgate.net.

A proposed mechanism involves the electrophilic attack of a nitronium ion (NO₂⁺), generated from nitric acid in a strongly acidic environment, on a C-H bond of adamantane. This leads to the formation of the 1-adamantyl cation, which can then be trapped by the nitrate (B79036) ion to form 1-nitrooxyadamantane.

Specific Synthesis of this compound Analogs

The synthesis of specific analogs of this compound, particularly those incorporating chirality, requires specialized stereoselective methods and purification techniques.

The inherent achirality of the adamantane cage can be overcome by introducing appropriate substitution patterns, leading to chiral derivatives. For instance, 1,2-disubstituted adamantanes are chiral. The synthesis of enantiomerically pure adamantane-1-carboxamide derivatives often necessitates a stereoselective approach. This can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures.

The synthesis of novel adamantane-substituted heterocycles in enantiomerically pure forms has been reported, demonstrating the feasibility of creating chiral adamantane derivatives with high stereochemical control mdpi.com. These methods often involve multi-step sequences that build the chiral framework and subsequently introduce the carboxamide functionality.

Preparative chiral chromatography is a powerful technique for the separation of enantiomers on a larger scale, making it suitable for obtaining significant quantities of enantiomerically pure chiral adamantane-1-carboxamide derivatives for further study. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.

A variety of CSPs are available, with polysaccharide-based selectors being widely used for their broad applicability. The choice of the CSP, mobile phase, and operating conditions are critical for achieving optimal separation. Once an analytical method has been developed, it can be scaled up to a preparative scale to isolate the desired enantiomer with high enantiomeric excess.

| Chiral Separation Technique | Principle | Application |

| Preparative Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Isolation of individual enantiomers of chiral adamantane-1-carboxamide derivatives from a racemic mixture. |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase, often providing faster separations and reduced solvent consumption compared to HPLC. | An alternative to HPLC for the preparative separation of chiral adamantane compounds. |

This table outlines the principles and applications of preparative chiral chromatography techniques relevant to the purification of chiral adamantane derivatives.

Beyond preparative chromatography, other enantioresolution strategies can be employed for adamantane cage compounds. One common approach is the formation of diastereomeric derivatives. This involves reacting the racemic adamantane-1-carboxamide with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques such as crystallization or achiral chromatography. Following separation, the chiral resolving agent is cleaved to yield the individual enantiomers of the adamantane derivative.

Dynamic kinetic resolution is another advanced strategy that can theoretically convert a racemic mixture entirely into a single desired enantiomer. This process combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. While complex, this approach offers the potential for high yields of a single enantiomer. The choice of the most suitable enantioresolution strategy depends on the specific properties of the chiral adamantane-1-carboxamide derivative and the desired scale of the separation.

Scale-Up Synthesis Approaches for Research Materials

While specific scale-up protocols for this compound are not extensively detailed in publicly available literature, general principles for the scalable synthesis of related adamantane derivatives provide a clear framework. The production of research-grade materials in larger quantities necessitates methods that are not only efficient and high-yielding but also cost-effective and safe.

One common route to N-substituted adamantane-1-carboxamides involves the reaction of an amine with an activated form of adamantane-1-carboxylic acid, such as the corresponding acyl chloride. For instance, the synthesis of N-(3-dimethylaminopropyl) adamantane 1-carboxamide hydrochloride was achieved by reacting 1-adamantane carboxylic acid chloride with N,N-dimethyl-1,3-propane diamine in benzene, resulting in the precipitation of the product. prepchem.com This type of reaction is generally scalable, with considerations for solvent volume, temperature control, and product isolation.

The synthesis of key precursors is also a critical aspect of scale-up. For example, 1-methyladamantane, a foundational structure for many derivatives, has been the subject of scale-up studies. acs.orgenamine.net Challenges in scaling up adamantane syntheses often include harsh reaction conditions, the use of expensive or hazardous reagents, and the formation of difficult-to-separate mixtures. enamine.net A scalable approach to 3-methyl-5-phenyladamantane-1-carboxylic acid, a precursor to a potent antiviral agent, highlights innovations such as stacked injections in preparative chiral chromatography to efficiently resolve enantiomers on a multigram scale. acs.org

| Precursor/Related Compound | Reagents | Solvent | Key Scale-Up Consideration | Yield |

| N-(3-dimethylaminopropyl) adamantane 1-carboxamide HCl prepchem.com | 1-adamantane carboxylic acid chloride, N,N-dimethyl-1,3-propane diamine | Benzene | Efficient precipitation and washing of the product. | Quantitative (based on description) |

| 1-Adamantanecarboxylic acid google.com | 1-Nitroxyadamantane, Formic acid, Sulfuric acid, Urea | Sulfuric Acid | Controlled addition of reagents and temperature management. | 90% |

| 3-methyl-5-phenyladamantane-1-carboxylic acid acs.org | (Details proprietary) | (Details proprietary) | Preparative chiral chromatography with stacked injections. | (Not specified) |

Advanced Synthetic Strategies for Adamantane Framework Construction

The unique, rigid, and diamondoid structure of adamantane presents both a synthetic challenge and a source of its desirable properties in materials science and medicinal chemistry. nih.govwikipedia.org Advanced strategies for constructing this framework often focus on efficiency and the ability to introduce specific functional groups in a controlled manner.

C-H Functionalization Methods for Adamantane

Direct functionalization of the strong C-H bonds of the adamantane core is a highly sought-after strategy as it avoids the need for pre-functionalized starting materials. nih.govchemrxiv.org The adamantane molecule has two types of C-H bonds: tertiary at the four bridgehead positions and secondary at the six methylene (B1212753) bridges. nih.gov The high bond dissociation energies of these C-H bonds necessitate the use of highly reactive intermediates. nih.gov

Radical-based functionalization reactions are a prominent method for directly converting adamantane C-H bonds to C-C bonds, allowing for the introduction of diverse functional groups like alkenes, alkynes, and carbonyls. nih.govresearchgate.net These reactions often proceed via carbocation or radical intermediates, which exhibit unique stability and reactivity. nih.gov

Recent advancements have focused on selective C-H functionalization using photoredox and H-atom transfer (HAT) catalysis . chemrxiv.orgacs.orgchemrxiv.org These methods can exhibit excellent chemoselectivity for the strong tertiary C-H bonds. chemrxiv.orgchemrxiv.org By choosing an appropriate photocatalytic system, it is possible to selectively activate a specific C-H bond even in the presence of other, weaker C-H bonds within a complex molecule. chemrxiv.org

| Functionalization Method | Type of Bond Formed | Key Features |

| Radical Acylation nih.gov | C-C (Acyl group) | Direct introduction of a carbonyl group; useful for further modification. |

| Giese-type Reactions nih.gov | C-C (Alkylation) | Involves the addition of an adamantyl radical to an electrophilic alkene. |

| Photoredox/HAT Catalysis chemrxiv.orgchemrxiv.org | C-C (Alkylation) | High chemoselectivity for strong 3° C-H bonds; functional group tolerant. |

| Metal-Catalyzed C-H Activation researchgate.net | C-C, C-Heteroatom | Directed functionalization, enabling substitution at specific positions (e.g., 1,2-disubstitution). |

Intramolecular Cyclization Reactions in Adamantane Synthesis

Constructing the adamantane cage from simpler cyclic precursors via intramolecular cyclization is a powerful and common approach. This strategy often involves creating one or more of the fused cyclohexane rings that comprise the adamantane core in the key bond-forming step.

Transannular cyclization is a specific type of intramolecular reaction where a bond is formed across a ring. In the context of adamantane synthesis, this typically involves bicyclic precursors. The mechanism often proceeds through the formation of a carbocation intermediate. For example, dienes of the bicyclononane series can undergo transannular cyclization when treated with electrophilic agents like halogens or acids. researchgate.netresearchgate.net The reaction is believed to proceed through a molecular-ionic mechanism, potentially involving intermediate charge-transfer complexes. researchgate.net

Bicyclo[3.3.1]nonane derivatives are ideal precursors for adamantane synthesis due to their conformational pre-organization, which places reactive sites in close proximity for ring closure. nih.gov Diolefin derivatives of bicyclo[3.3.1]nonane are particularly effective substrates.

When these diolefins are exposed to electrophiles such as bromine or iodine, an electrophilic attack occurs on one of the double bonds. researchgate.netnih.gov This is followed by a synchronous cyclization where the second double bond attacks the resulting intermediate, forming the final ring of the adamantane scaffold and a stable 1-adamantyl cation. nih.gov This cation can then be trapped by a variety of nucleophiles, allowing for the synthesis of a wide range of substituted adamantanones and other derivatives. ucla.edunih.gov

| Precursor | Reagent/Condition | Intermediate | Product Type |

| 3,7-Dimethylenebicyclo[3.3.1]nonane researchgate.netnih.gov | Bromine (Br₂) | 1-Adamantyl cation | 1-Bromomethyl-3-bromoadamantane |

| 1,5-Dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one ucla.edunih.gov | Triflic Acid / Nucleophile | Adamantyl cation | Substituted Adamantanone |

| Bicyclo[3.3.1]nonane-derived diolefine nih.gov | Iodine (I₂) | 1-Adamantyl cation ion pair | 1,2-Disubstituted Adamantane |

Introduction of Nitrogen Functionality into Adamantane Skeletons

The incorporation of nitrogen atoms into the adamantane skeleton is of significant interest, particularly in medicinal chemistry, leading to compounds known as azaadamantanes or to adamantane derivatives with nitrogen-containing substituents. nih.govresearchgate.net

One classic method for introducing a nitrogen-containing group is the Ritter reaction . This reaction involves treating a substrate that can form a stable carbocation, such as 1-bromoadamantane or an alcohol precursor, with a nitrile in the presence of a strong acid. nih.govucla.edu The adamantyl cation is trapped by the nitrile, and subsequent hydrolysis yields an N-acylaminoadamantane. This approach was successfully used to convert a bicyclo[3.3.1]diene system into an acetamide-substituted adamantanone, an analogue of the drug memantine (B1676192). ucla.edu

Another strategy involves the direct synthesis of azaadamantanes , where one or more carbon atoms of the cage are replaced by nitrogen. nih.gov These are typically synthesized through the condensation of acyclic or monocyclic compounds, closing the three rings of the heteroadamantane structure in a single stage. nih.gov The resulting azaadamantanes have different physicochemical properties, such as reduced lipophilicity, compared to their carbocyclic counterparts. nih.gov Computational studies have also explored nitrogen-rich hexaazaadamantane cages as potential high-energy materials, highlighting the diverse applications of nitrogen-functionalized adamantanes. nih.gov

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the adamantane (B196018) framework and its substituents.

¹H NMR Analysis of N-methyladamantane-1-carboxamide Derivatives

Proton NMR (¹H NMR) spectroscopy of N-substituted adamantane-1-carboxamides reveals characteristic signals for the adamantane cage protons and the N-alkyl group protons. The chemical shifts of protons on the adamantane cage typically appear in the range of 1.6 to 2.1 ppm. chemicalbook.comresearchgate.net For instance, in adamantane itself, the methine (CH) protons resonate around 1.87 ppm, and the methylene (B1212753) (CH₂) protons are observed at approximately 1.76 ppm. chemicalbook.com

In this compound, the protons of the adamantane cage exhibit similar chemical shifts. The protons on the carbons adjacent to the carbonyl group are expected to be slightly deshielded. The methyl group attached to the nitrogen atom gives rise to a distinct signal. The chemical shift for protons on a carbon attached to a nitrogen atom in an amide linkage typically falls in the range of 2.2-2.9 ppm. inflibnet.ac.in The amide proton (NH) itself is expected to resonate further downfield, generally between 5.0 and 9.0 ppm in DMSO-d₆, with the exact position influenced by solvent and concentration. inflibnet.ac.inresearchgate.net

Systematic NMR studies on various adamantane amides have shown that the assignment of proton chemical shifts follows predictable trends, which can be used for the database-assisted identification of new compounds. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift ranges for similar functional groups and may not represent experimentally verified values for this specific compound.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Adamantane CH | ~1.8-2.1 | Multiplet |

| Adamantane CH₂ | ~1.7-2.0 | Multiplet |

| N-CH₃ | ~2.7-2.8 | Doublet (due to coupling with NH) |

| N-H | ~5.0-8.5 | Broad singlet or quartet |

¹³C NMR Analysis of Adamantane-1-carboxamide Compounds

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of adamantane-1-carboxamide compounds. The adamantane cage itself gives rise to characteristic signals. For adamantane, the methanetriyl (CH) carbons appear at approximately 37.85 ppm and the methylene (CH₂) carbons at around 28.46 ppm in CDCl₃. chemicalbook.com In 1-adamantanecarboxylic acid, the quaternary carbon of the adamantane cage attached to the carboxyl group is found at about 40.7 ppm, the CH carbons at 36.3 ppm, the CH₂ carbons alpha to the carboxyl group at 38.9 ppm, and the other CH₂ carbons at 27.9 ppm. chemicalbook.com The carbonyl carbon (C=O) of the carboxylic acid appears significantly downfield at 182.9 ppm. chemicalbook.com

Table 2: Typical ¹³C NMR Chemical Shifts for Adamantane-1-carboxamide Derivatives This table is compiled from data for adamantane and its derivatives and provides an estimation of expected chemical shifts.

| Carbon Type | Typical Chemical Shift (ppm) |

|---|---|

| Adamantane C (quaternary, attached to C=O) | ~40-42 |

| Adamantane CH | ~36-38 |

| Adamantane CH₂ | ~28-39 |

| C=O (Amide) | ~170-180 |

| N-CH₃ | ~25-30 |

Mass Spectrometry (MS) Characterization

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound, providing confirmation of its elemental composition and structural features.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the sample with high-energy electrons, leading to ionization and extensive fragmentation of the molecule. escholarship.org For adamantane derivatives, the fragmentation pattern often includes characteristic ions. The adamantyl cation (C₁₀H₁₅⁺) at m/z 135 is a prominent peak in the mass spectra of many adamantane compounds. nih.gov Other significant fragments from the adamantane cage can appear at m/z 107, 93, and 79. nih.gov

In the case of amides, a common fragmentation pathway is the cleavage of the N-CO bond. nih.govresearchgate.netrsc.org For this compound, this would lead to the formation of the adamantoyl acylium ion (Ad-C≡O⁺) and the methylamine (B109427) radical cation or related fragments. The adamantoyl acylium ion would be expected at m/z 163. Another possible fragmentation is the McLafferty rearrangement if there are gamma-hydrogens available on the N-alkyl group, though this is not applicable to an N-methyl group. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of complex mixtures and for compounds that are not sufficiently volatile for gas chromatography. researchgate.net Reversed-phase high-performance liquid chromatography (RP-HPLC) has been shown to be effective for the separation and analysis of adamantane derivatives. researchgate.net In LC-MS analysis of adamantane amides, the mass spectrometer, often equipped with a "soft" ionization source like electrospray ionization (ESI), typically detects the protonated molecule [M+H]⁺. nih.gov For this compound (molecular weight 193.29 g/mol ), this would correspond to an ion at m/z 194.29. Fragmentation can be induced in the mass spectrometer (tandem MS or MS/MS) to provide structural information, often showing the loss of the adamantyl group or cleavage of the amide bond. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. researchgate.net For this compound (C₁₂H₁₉NO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is a critical step in the unambiguous identification of the compound. For instance, HRMS has been used to study the fragmentation pathways of aminoacyl derivatives of amantadine (B194251), confirming the loss of specific groups and elucidating the structure of the fragment ions. researchgate.net In the context of this compound, HRMS would confirm the elemental composition of the molecular ion and key fragments like the adamantyl cation.

X-ray Diffraction Analysis

X-ray diffraction stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. For adamantane derivatives, this technique reveals not only the bond lengths and angles within the molecule but also how these molecules arrange themselves in a crystal lattice.

Single crystal X-ray diffraction is a powerful technique for the unambiguous determination of a molecule's three-dimensional structure. rsc.orgspringernature.com Although specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as N-p-tolyladamantane-1-carboxamide and various adamantane-linked carbothioamides, provides a clear blueprint for how its structure would be determined. nih.govnih.govnih.gov

In a typical analysis, a suitable single crystal of the compound is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. springernature.com The data allows for the calculation of the electron density map of the unit cell, from which the positions of the individual atoms can be resolved. For adamantane amides, this would precisely define the geometry of the rigid adamantane cage, the planarity of the amide group, and the orientation of the N-methyl substituent. For instance, in N-p-tolyladamantane-1-carboxamide, the C-N bond of the amide group exhibits considerable double-bond character, being substantially shorter than a typical C-N single bond. nih.gov Similar structural features would be expected in this compound.

The table below shows representative crystallographic data for a related adamantane derivative, N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide, illustrating the type of information obtained from a single crystal X-ray diffraction experiment. researchgate.netresearchgate.net

Table 1: Representative Crystallographic Data for an Adamantane Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C16H27N3S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.54650(10) |

| b (Å) | 15.13080(10) |

| c (Å) | 9.25160(10) |

| β (°) | 103.137(1) |

| Volume (ų) | 1574.03(2) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 160 |

Data obtained for N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide. researchgate.netresearchgate.net

Beyond individual molecular structure, X-ray diffraction data is crucial for analyzing crystal packing and the network of intermolecular interactions that stabilize the crystal. mdpi.comrsc.org In adamantane carboxamides, hydrogen bonding is a dominant interaction. For N-substituted adamantane-1-carboxamides, the amide N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. nih.gov

In the crystal structure of N-p-tolyladamantane-1-carboxamide, molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds. nih.gov Similarly, studies on other adamantane-based amides and thioamides reveal extensive networks of N–H⋯O, N–H⋯S, C–H⋯O, and C–H⋯S interactions that guide the assembly of molecules into supramolecular structures. nih.govnih.govresearchgate.net The bulky, hydrophobic adamantane cage itself contributes significantly to the crystal packing through van der Waals forces. wikipedia.org

Chromatographic Techniques for Compound Purity and Separation

Chromatographic methods are indispensable for the separation, identification, and purity assessment of synthesized chemical compounds. For this compound, both gas and liquid chromatography techniques are applicable.

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and thermally stable compounds like many adamantane derivatives. florajournal.comjapsonline.com The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for the compound. researchgate.net

For this compound, GC-MS analysis would confirm the compound's identity and purity. The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would be characteristic of the adamantane structure, which is known to produce a very stable cation at m/z 135 upon loss of the carboxamide group. wikipedia.orgnist.gov Other significant fragments would likely include those at m/z 93, 79, and 67, corresponding to further fragmentation of the adamantane cage. wikipedia.org

Table 2: Expected Characteristic Mass Fragments for Adamantane Derivatives in GC-MS

| m/z (mass-to-charge ratio) | Interpretation |

|---|---|

| 193 | [M]+ (Molecular ion for this compound) |

| 135 | [Adamantyl]+ cation, typically the base peak |

| 93 | [C7H9]+ fragment |

| 79 | [C6H7]+ fragment |

Fragmentation data based on the known behavior of adamantane and its derivatives. nist.govnist.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components of a mixture in a liquid mobile phase. It is particularly well-suited for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. researchgate.netnih.gov For adamantane amides, reversed-phase HPLC (RP-HPLC) is commonly employed. researchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18 or C16) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsigmaaldrich.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The bulky, hydrophobic adamantane group of this compound would lead to strong retention on a reversed-phase column. Detection is commonly achieved using an ultraviolet (UV) detector, as the amide bond possesses a chromophore that absorbs UV light. nih.gov This method is effective for assessing the purity of the compound and for quantifying it in various mixtures. researchgate.net

Table 3: Typical HPLC Parameters for the Analysis of Amides

| Parameter | Description |

|---|---|

| Column | Discovery® RP-Amide C16, 15 cm × 4.6 mm, 5 µm |

| Mobile Phase | Methanol / 25mM monopotassium phosphate (B84403), pH 3.0 (20:80) |

| Flow Rate | 2.0 mL/min |

| Temperature | 30 °C |

| Detector | UV, 254 nm |

Parameters are illustrative and based on a standard method for amide analysis. sigmaaldrich.com

Advanced Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions Involving Adamantane (B196018) Derivatives

Nucleophilic substitution is a fundamental reaction class for the functionalization of adamantane. organic-chemistry.org The reaction involves a nucleophile replacing a leaving group on the sp³-hybridized adamantane core. organic-chemistry.org However, the structural constraints of the adamantane cage dictate a strong preference for a specific mechanistic pathway.

For adamantane derivatives substituted at a bridgehead position (like C1), the reaction proceeds almost exclusively through a unimolecular nucleophilic substitution (SN1) mechanism. uky.edu This pathway involves a two-step process:

Formation of a Carbocation: The bond between the bridgehead carbon and the leaving group breaks heterolytically, forming a relatively stable tertiary carbocation. uky.edu The stability of this 1-adamantyl cation is a key driver for the SN1 pathway. nih.gov

Nucleophilic Attack: The nucleophile then attacks the planar carbocation, forming the new product. uky.edu

Conversely, the bimolecular nucleophilic substitution (SN2) mechanism is heavily disfavored. An SN2 reaction requires the nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group. organic-chemistry.org In the case of a 1-substituted adamantane, the cage-like structure completely shields the back of the bridgehead carbon, making such an approach sterically impossible. uky.edu

This mechanistic preference is crucial in synthesis. For instance, N-(adamantan-1-yl)acetamides can be synthesized from 1-nitrooxyadamantanes, which react with acetonitrile (B52724) acting as the nucleophile in a process involving the intermediate 1-adamantyl cation. researchgate.net Similarly, the N-adamantylation of amides and related compounds can be achieved using starting materials like 1-adamantanol (B105290) or 1-bromoadamantane (B121549) under conditions that favor carbocation formation. researchgate.net

| Factor | SN1 Pathway (Favored for Adamantane) | SN2 Pathway (Disfavored for Adamantane) |

| Electrophile Structure | Tertiary (3°) bridgehead carbon, which forms a stable carbocation. uky.edu | Steric hindrance from the cage structure prevents backside attack. uky.edu |

| Reaction Intermediate | A discrete, planar 1-adamantyl carbocation is formed. organic-chemistry.org | A single, five-coordinate transition state is required. organic-chemistry.org |

| Leaving Group | A good leaving group (e.g., Br, OTs, NO₃) is required to facilitate carbocation formation. organic-chemistry.org | A good leaving group is also required. organic-chemistry.org |

| Nucleophile | Reaction rate is independent of the nucleophile's concentration; weak nucleophiles can be used. uky.edu | Requires a strong nucleophile. uky.edu |

| Solvent | Polar protic solvents are favored as they stabilize the carbocation intermediate. organic-chemistry.org | Polar aprotic solvents are favored. gacariyalur.ac.in |

Regioselectivity and Stereoselectivity in Adamantane Amidation Reactions

The synthesis of N-methyladamantane-1-carboxamide from adamantane requires precise control over which position on the cage is functionalized (regioselectivity) and, in chiral derivatives, the three-dimensional arrangement of the new bond (stereoselectivity).

Regioselectivity: The term regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. For this compound, the amide group is located at the C1 (bridgehead) position. This high regioselectivity is not typically achieved during the amidation step itself, but rather by choosing a starting material that is already functionalized exclusively at the C1 position. The synthesis of adamantane amides often begins with adamantane-1-carboxylic acid or 1-bromoadamantane. researchgate.netpleiades.online The initial functionalization of the adamantane hydrocarbon at the more reactive tertiary bridgehead positions over the secondary bridge positions is a key regioselective step. Alkylation, for example, can be directed to the tertiary carbons, yielding a single configuration product. acs.org

Once adamantane-1-carboxylic acid is obtained, its conversion to this compound is a highly selective process involving standard amidation methods.

Stereoselectivity: Stereoselectivity concerns the preferential formation of one stereoisomer over another. This compound is an achiral molecule, so the synthesis does not involve stereoselective steps. However, if the adamantane core has multiple different substituents, it can become chiral. nih.govyoutube.com For example, 1,2-disubstituted adamantane derivatives are chiral. nih.gov The synthesis of such complex, enantiomerically pure adamantane derivatives requires careful stereoselective control. rsc.orgnih.gov This can be a significant challenge, and methods often involve either starting from a chiral precursor or using a chiral auxiliary to direct the reaction.

| Amidation Strategy | Starting Material | Reagents | Description |

| Acid Chloride Formation | Adamantane-1-carboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | The carboxylic acid is first converted to the more reactive acyl chloride. This is then reacted with methylamine (B109427) to form the amide bond. |

| Direct Coupling | Adamantane-1-carboxylic acid | Coupling agents (e.g., DCC, EDC), Methylamine | The carboxylic acid and methylamine are reacted directly in the presence of a coupling agent that activates the carboxyl group. |

| Nucleophilic Substitution | 1-Bromoadamantane | Carboxylic acid amides, Manganese catalyst | N-(Adamantan-1-yl)amides can be formed by reacting 1-bromoadamantane with primary amides in the presence of a catalyst. pleiades.online |

| Ritter-type Reaction | 1-Adamantyl nitrate (B79036) or alcohol | Methylamine, Strong Acid | In a Ritter-type reaction, a stable carbocation (from an alcohol or nitrate) is trapped by a nitrile or, in this variation, an amine nucleophile. researchgate.net |

Mechanisms of Adamantane Rearrangements in Synthetic Pathways

The adamantane cage is the most stable of all the tricyclodecane isomers, largely due to its strain-free, diamond-like structure. sciencemadness.org This thermodynamic stability is the driving force behind one of the most fascinating reactions in adamantane chemistry: skeletal rearrangement.

Under catalysis by Lewis acids or strong protic acids, various other C₁₀H₁₆ polycyclic hydrocarbon isomers will rearrange to form the adamantane skeleton. sciencemadness.org The mechanism for this transformation is complex, involving a series of carbocationic intermediates and 1,2-alkyl shifts, a process known as a Wagner-Meerwein rearrangement. uni-giessen.de The sheer number of possible reaction pathways is immense; for the rearrangement of tetrahydrodicyclopentadiene (B3024363) to adamantane, at least 2897 distinct pathways have been proposed. sciencemadness.org

These rearrangements are not just a chemical curiosity but a powerful synthetic tool. For instance, the protoadamantane-adamantane rearrangement is a key transformation used in the synthesis of certain 1,2-disubstituted adamantyl amines, which are valuable in medicinal chemistry. nih.gov The process is driven by the release of ring strain and the formation of the highly stable 1-adamantyl cation. nih.gov

While essential for some synthetic targets, these rearrangements can be an unwanted side reaction when preparing a specifically substituted adamantane derivative. The conditions that promote rearrangement, particularly the presence of strong acids that can generate carbocationic intermediates, must be carefully controlled or avoided if the goal is to preserve a particular substitution pattern. rsc.org

| Factor | Description | Implication for Synthesis |

| Catalyst | Strong Lewis acids (e.g., AlCl₃, AlBr₃) or strong protic acids (e.g., concentrated H₂SO₄). sciencemadness.orgrsc.org | These reagents can induce rearrangements of the adamantane skeleton or its precursors. Their use requires careful temperature and concentration control. |

| Intermediate | Carbocations at various positions on the polycyclic frame. uni-giessen.de | The reaction proceeds through the most stable available carbocationic intermediates. The high stability of the 1-adamantyl cation often drives the final product formation. nih.gov |

| Mechanism | A cascade of 1,2-alkyl shifts (Wagner-Meerwein rearrangements). uni-giessen.de | This allows for the migration of C-C bonds, effectively reorganizing the entire carbon skeleton into the most stable adamantane configuration. sciencemadness.org |

| Driving Force | Release of ring strain and formation of the thermodynamically stable adamantane structure. nih.gov | Precursors that are more strained than adamantane are susceptible to rearrangement under the right conditions. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Adamantane-1-carboxamide Structures

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a detailed picture of the electronic structure and conformational preferences of molecules. While direct studies on N-methyladamantane-1-carboxamide are limited, research on structurally similar adamantane-1-carboxamide derivatives provides a strong foundation for understanding its properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. biointerfaceresearch.com For adamantane (B196018) derivatives, DFT calculations can elucidate key electronic features that govern their reactivity and intermolecular interactions. biointerfaceresearch.comcsic.es

Studies on related adamantane compounds, such as 1-aminoadamantane, have utilized DFT to analyze their interactions with nanostructures for potential drug delivery applications. biointerfaceresearch.com These calculations help in understanding the nature of bonding and the distribution of electron density within the molecule and its complexes. biointerfaceresearch.com For instance, in a study of 5-(adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, DFT was employed to analyze its structural and pharmacological attributes. csic.es This involved a comprehensive examination of the infrared spectra through both experimental and theoretical DFT techniques to understand the compound's vibrational characteristics. csic.es

The electronic properties of adamantane derivatives, such as ionization potential and electron affinity, can be calculated using Koopmans' theorem within the framework of DFT. These parameters are crucial for determining the global hardness and electronegativity of the molecule, which in turn influence its reactivity. nih.gov Analysis of the frontier molecular orbitals (HOMO and LUMO) can reveal sites susceptible to nucleophilic or electrophilic attack. nih.gov

Table 1: Representative Electronic Properties of Adamantane Derivatives from DFT Studies

| Property | Description | Typical Findings for Adamantane Derivatives |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | Varies depending on the substituent, influencing the molecule's ability to donate electrons. nih.gov |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | Influences the molecule's ability to accept electrons. nih.gov |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Higher values indicate greater stability and lower reactivity. nih.gov |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract shared electrons. | Determines the polarity of bonds and the nature of intermolecular interactions. nih.gov |

This table is a generalized representation based on findings from studies on various adamantane derivatives.

The three-dimensional structure of a molecule is critical to its biological activity. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. For adamantane-1-carboxamide derivatives, the orientation of the carboxamide group relative to the adamantane cage is of particular interest.

Computational studies on bioactive 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides have revealed the existence of both folded and extended conformations. nih.gov The relative stability of these conformers is influenced by the nature of the substituents. nih.gov For example, the presence of a cyclohexyl group favored a folded conformation, which was found to be more stable than the extended form by approximately 2.1 kcal/mol. nih.gov Conversely, a tert-butyl substituent resulted in the extended conformation being more stable by 3.3 kcal/mol. nih.gov These energy differences, though small, can have a significant impact on how the molecule interacts with its biological target.

The energy landscape of this compound would similarly be characterized by different conformers arising from the rotation around the C-C and C-N bonds of the carboxamide group. Quantum chemical calculations can map these energy landscapes, identifying the most stable low-energy conformations that are likely to be biologically relevant.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. nih.gov This technique is particularly useful for studying the behavior of drug candidates in complex biological environments. frontiersin.org

MD simulations are a powerful tool for understanding how a ligand, such as this compound, binds to its biological target, which is often a protein or enzyme. nih.gov These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. uzh.ch

The process begins with a computer model of the receptor-ligand system. nih.gov The forces acting on each atom are calculated using a force field, and the atoms are moved according to Newton's laws of motion. nih.gov By advancing the simulation time in small increments, a trajectory of the system's evolution is generated. nih.gov Analysis of this trajectory can provide insights into the binding process, including the identification of potential allosteric binding sites. nih.gov For instance, molecular docking analysis, often complemented by MD simulations, can predict the binding affinity and key interactions between adamantane derivatives and their target enzymes. nih.govuzh.ch

Liposomes, which are spherical vesicles composed of a lipid bilayer, are often used as models for cell membranes. nih.govnih.gov MD simulations can be employed to study how adamantane-based molecules incorporate into and interact with these model membranes. nih.gov The adamantane moiety, due to its lipophilicity, can act as an anchor, embedding itself within the lipid bilayer. nih.gov

These simulations can provide detailed information on the position, orientation, and dynamics of the adamantane derivative within the membrane. nih.gov This is crucial for understanding how these molecules might be delivered to cells and how they might influence membrane properties. nih.govrsc.org Coarse-grained MD simulations, a computationally efficient approach, have been used to model the formation of liposomes and can be extended to study the interaction of drug molecules with these structures. nih.gov Such simulations have confirmed that phospholipids (B1166683) like DOPC and DOPE have a strong tendency to form bilayer membranes, providing a suitable environment for studying the behavior of embedded molecules. nih.gov

Biological Activity and Mechanistic Studies Preclinical and in Vitro Focus

Antiviral Properties of N-methyladamantane-1-carboxamide Analogs

The antiviral potential of adamantane (B196018) derivatives has been recognized for decades, with amantadine (B194251) being a notable example used against influenza A. mdpi.comnih.gov Building on this foundation, researchers have explored the antiviral efficacy of various N-substituted adamantane-1-carboxamide analogs against a range of viruses.

In vitro Studies on Viral Replication Inhibition

A number of in vitro studies have demonstrated the ability of this compound analogs to inhibit the replication of several viruses. For instance, certain aminoadamantane derivatives have shown marked activity against influenza A strains, including H1N1, H2N2, and H3N2. nih.gov The antiviral activity of these compounds is often specific, with little to no significant activity observed against other types of viruses in broad-spectrum screenings. nih.gov

One area of significant interest has been the development of adamantane derivatives to overcome resistance to existing antiviral drugs. Some amino acid derivatives of 1-adamantane carboxylic acid have been synthesized and shown to inhibit rimantadine-resistant strains of influenza A virus. sigmaaldrich.com The hypothesis is that the adamantane core acts as a carrier, transporting functional groups to the M2 protein of the influenza virus, thereby inhibiting its replication. nih.gov

Furthermore, the antiviral spectrum of some adamantane derivatives extends beyond influenza. A spiroadamantane amine has demonstrated effectiveness against coronavirus strain 229E. nih.gov Another compound, 1'-methyl spiro (adamantane-2,3'-pyrrolidine) maleate, showed in vitro activity against a range of human and animal influenza A viruses and, to a lesser extent, rhinoviruses and coronavirus 229E. nih.gov More recently, adamantane carboxamide derivatives have been identified as inhibitors of the Ebola virus (EBOV), with some analogs exhibiting potent activity against pseudotyped EBOV and wild-type EBOV. nih.gov

In Vitro Antiviral Activity of Selected Adamantane Derivatives

| Compound/Analog Class | Target Virus | In Vitro Activity/Potency | Reference |

|---|---|---|---|

| Aminoadamantane derivatives | Influenza A (H1N1, H2N2, H3N2) | Markedly active against specific strains. | nih.gov |

| Amino acid derivatives of 1-adamantane carboxylic acid | Rimantadine-resistant Influenza A | Inhibitory activity demonstrated. | sigmaaldrich.com |

| Spiroadamantane amine | Coronavirus 229E | Effective in vitro. | nih.gov |

| 1'-methyl spiro (adamantane-2,3'-pyrrolidine) maleate | Influenza A, Rhinoviruses, Coronavirus 229E | Variable activity, with higher potency against influenza A. | nih.gov |

| Adamantane carboxamides | Ebola Virus (EBOV) | EC50 values in the nanomolar range against pseudotyped EBOV. | nih.gov |

Mechanistic Insights into Antiviral Action (e.g., Inhibition of Viral-Host Fusion)

The mechanisms by which adamantane derivatives exert their antiviral effects are multifaceted. A well-established mechanism for amantadine and rimantadine (B1662185) against influenza A is the blockade of the M2 proton ion channel, which inhibits the uncoating of the virus within the host cell. nih.gov It is postulated that some this compound analogs with similar structural features may act through a comparable mechanism. nih.gov

Another critical mechanism of antiviral action is the inhibition of viral entry into the host cell. This can occur by preventing the fusion of the viral envelope with the host cell membrane. Adamantane carboxamide derivatives have been identified as inhibitors of Ebola virus entry. nih.gov These compounds are believed to bind to the Ebola virus glycoprotein (B1211001) (GP), a key protein involved in the fusion process, thereby preventing the virus from entering the host cell. nih.govbiocat.com This direct interaction with a viral surface protein represents a significant mechanism of antiviral action.

Enzyme Inhibition by this compound Derivatives

Beyond their antiviral activities, this compound and its derivatives have been extensively investigated as inhibitors of specific enzymes, particularly those implicated in metabolic diseases.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

A primary focus of research has been the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govresearchgate.netnih.gov This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol within cells, particularly in the liver and adipose tissue. nih.govnih.gov Elevated intracellular cortisol levels are linked to various metabolic disorders, making 11β-HSD1 a promising therapeutic target. capes.gov.br

Numerous studies have reported the synthesis and evaluation of adamantyl carboxamide and acetamide (B32628) derivatives as potent and selective inhibitors of human 11β-HSD1. nih.govnih.govnih.gov These compounds have been shown to inhibit the enzyme with high potency, often in the nanomolar range, in cell-based assays using HEK-293 cells transfected with the HSD11B1 gene. nih.gov Importantly, many of these inhibitors demonstrate high selectivity for 11β-HSD1 over the related isoform, 11β-HSD2, which is crucial for avoiding undesirable side effects. nih.govnih.gov

Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of these compounds. Modifications to the aromatic region, the carbon tether, and the adamantyl group have led to the discovery of highly potent inhibitors. nih.gov For example, compound 15, an adamantyl carboxamide derivative, exhibited an IC50 of 114 nM against human 11β-HSD1. nih.gov

Inhibition of Human 11β-HSD1 by Adamantyl Carboxamide and Acetamide Derivatives

| Compound Class | Inhibitory Potency (IC50) | Selectivity | Reference |

|---|---|---|---|

| Adamantyl carboxamide derivatives | Potent inhibitors with IC50 values in the 100 nM range. | Highly selective against 11β-HSD2 and 17β-HSD1. | nih.gov |

| Adamantyl amide inhibitors | Excellent cellular potency in human and murine 11β-HSD1 assays. | Selective for 11β-HSD1 over 11β-HSD2. | nih.gov |

| Thiazolidine derivatives with an adamantyl group | Compound 8g (E) showed good in vitro inhibitory activity. | Selective toward 11β-HSD2. | nih.gov |

The inhibition of 11β-HSD1 by this compound derivatives holds significant preclinical promise for the management of metabolic syndrome and its components, such as obesity and type 2 diabetes. nih.govnih.gov By reducing the intracellular conversion of cortisone to cortisol in key metabolic tissues like the liver and adipose tissue, these inhibitors can mitigate the adverse effects of excess glucocorticoids. nih.gov

Preclinical studies in animal models have provided proof-of-concept for the therapeutic potential of 11β-HSD1 inhibitors. In diet-induced obese mice, treatment with these inhibitors has been shown to improve glucose tolerance, reduce body weight, and lower fasting glucose and insulin (B600854) levels. nih.govnih.gov The long-term benefits are thought to stem from blocking the autocrine actions of cortisol in adipose tissue, which can lead to improved body composition. nih.gov

Sphingosine Kinase-2 (SK2) Inhibition

Sphingosine kinase 2 (SK2) is a lipid kinase that catalyzes the formation of the signaling molecule sphingosine-1-phosphate (S1P). S1P is involved in a multitude of cellular processes, and its dysregulation has been implicated in diseases such as cancer. Consequently, inhibitors of SK2 are of significant interest in therapeutic development. While direct studies on this compound are not extensively available, research on structurally related adamantane-1-carboxamide derivatives provides insights into the potential activity of this compound class.

Biochemical and Cellular Mechanisms of SK2 Inhibition

The precise biochemical and cellular mechanisms by which N-substituted adamantane-1-carboxamides inhibit SK2 are a subject of ongoing investigation. Studies on related compounds suggest that the adamantane moiety plays a crucial role in binding to the enzyme. For instance, the compound ABC294640 (Opaganib), chemically identified as 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl) adamantane-1-carboxamide, is a known inhibitor of SK2. This suggests that the adamantane-1-carboxamide scaffold can be a basis for developing SK2 inhibitors.

Preclinical Implications for Cell Proliferation

The inhibition of SK2 has been shown to have significant effects on cell proliferation. By preventing the synthesis of pro-survival S1P, SK2 inhibitors can induce cell cycle arrest and apoptosis in cancer cells. For example, the expression of SK2 has been observed to cause inhibition of DNA synthesis, leading to cell cycle arrest at the G1/S phase.

Preclinical studies with SK2 inhibitors have demonstrated their potential to hinder the progression of various cancers. While specific data on this compound is not available, the established link between SK2 inhibition and reduced cell proliferation in other adamantane-based compounds underscores the potential of this chemical class in oncological research.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin and hair. Inhibitors of tyrosinase are of great interest for cosmetic and medicinal applications, particularly as skin-whitening agents and for the treatment of hyperpigmentation disorders.

Currently, there is a lack of published scientific literature specifically investigating the tyrosinase inhibitory activity of this compound. The evaluation of this compound against tyrosinase would be necessary to determine if the adamantane-1-carboxamide scaffold confers any inhibitory properties against this enzyme. Research on other synthetic compounds has shown that various molecular structures can inhibit tyrosinase, often by chelating the copper ions in the enzyme's active site.

Receptor Modulation by Adamantane-1-carboxamide Compounds

The rigid and lipophilic adamantane cage is a common pharmacophore in drug discovery, known to interact with various receptor systems.

Cannabinoid Receptor (CB1, CB2) Activity and Modulation

The cannabinoid receptors CB1 and CB2 are key components of the endocannabinoid system and are important therapeutic targets. While there is no specific data on the interaction of this compound with cannabinoid receptors, studies on other N-substituted adamantane derivatives have been conducted. For instance, a series of N-(1-Adamantylcarbamothioyl)benzamides have been synthesized and evaluated for their biological activities, indicating that the adamantane moiety is being explored in the context of novel therapeutic agents.

A related compound, arachidonoyl-N-methyl amide, which shares the N-methyl amide functionality but has a different acyl group, has been shown to bind to the human central cannabinoid (CB1) receptor with a Ki of 60 nM. This suggests that the N-methyl amide group can be part of a pharmacophore for cannabinoid receptor interaction. However, direct testing of this compound is required to ascertain its affinity and efficacy at CB1 and CB2 receptors.

N-methyl-D-aspartate Receptor (NMDAR) Interactions

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Certain adamantane derivatives, such as amantadine and memantine (B1676192) (1-amino-3,5-dimethyl-adamantane), are known to be uncompetitive antagonists of the NMDA receptor. These compounds are 1-amino-adamantanes and differ structurally from this compound, which possesses a carboxamide group at the 1-position instead of an amino group.

Co-activation of NMDA receptors and type 1 cannabinoid receptors (CB1Rs) has been found to induce long-term depression at certain synapses. Given that adamantane derivatives can interact with both of these receptor systems, exploring the potential dual activity of compounds like this compound could be a future area of research. To date, there are no published studies reporting the interaction of this compound with the NMDA receptor.

Antimicrobial and Antifungal Activities

The adamantane nucleus is a common feature in many compounds investigated for their antimicrobial properties. nih.gov

Direct preclinical studies on the antibacterial spectrum and efficacy of this compound are not extensively documented. However, research on adamantane-1-carbohydrazides, which are structurally similar, has shown significant antibacterial action. For instance, certain N'-heteroarylidene-1-adamantylcarbohydrazides have demonstrated potent broad-spectrum antimicrobial activity. nih.gov Compounds such as those with imidazole (B134444) moieties attached to the adamantylcarbohydrazide core have shown notable inhibition against both Gram-positive and Gram-negative bacteria. nih.gov

In a study of adamantane-based thiosemicarbazides, derivatives showed varying levels of activity against a panel of bacteria. rsc.org For example, 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides displayed potent activity against both Gram-positive and Gram-negative bacteria, with the nature of the substituent on the aryl ring influencing the spectrum of activity. rsc.org

Table 1: Antibacterial Activity of Selected Adamantane Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| N'-heteroarylidene-1-adamantylcarbohydrazides | Gram-positive and Gram-negative bacteria | Potent broad-spectrum antimicrobial activity observed. | nih.gov |

| 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides | Gram-positive and Gram-negative bacteria | Potent activity, with substituents on the aryl ring influencing the spectrum. | rsc.org |

This table presents data on structurally related compounds due to the limited availability of specific data for this compound.

Similar to its antibacterial properties, the specific antifungal spectrum of this compound is not well-defined in the literature. However, adamantane derivatives have been evaluated for their antifungal potential. For example, some N'-heteroarylidene-1-adamantylcarbohydrazides have been tested against the yeast-like pathogenic fungus Candida albicans. nih.gov Additionally, certain 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides have shown good activity against Candida albicans. rsc.org

Table 2: Antifungal Activity of Selected Adamantane Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| N'-heteroarylidene-1-adamantylcarbohydrazides | Candida albicans | Antifungal activity demonstrated. | nih.gov |

| 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides | Candida albicans | Good activity observed against this pathogenic yeast. | rsc.org |

This table presents data on structurally related compounds due to the limited availability of specific data for this compound.

Anti-inflammatory Properties

A series of adamantane-containing molecules with amide linkages have been designed and synthesized as potential anti-inflammatory agents. nih.gov Some of these compounds exhibited activity comparable to the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) in mouse paw edema models. nih.gov The activity was found to be dose-dependent. nih.gov

Furthermore, adamantyl carboxamides have been investigated as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov This enzyme is involved in the conversion of inactive cortisone to active cortisol, and its inhibition is a target for anti-inflammatory therapies. A series of adamantyl carboxamide and acetamide derivatives were synthesized and evaluated for their ability to inhibit human 11β-HSD1, with some compounds showing potent inhibition. nih.gov

Antiparasitic and Antiprotozoal Activities

There is a lack of specific preclinical data on the antiparasitic and antiprotozoal activities of this compound. While adamantane derivatives have been explored for various medicinal purposes, including as antimalarial agents, these investigations have not specifically highlighted this compound. nih.gov

Angiogenesis Inhibition

No specific preclinical studies on the angiogenesis inhibition properties of this compound were identified in the reviewed literature. Angiogenesis is a critical process in tumor growth and other pathologies, and the investigation of novel inhibitors is an active area of research. acs.org

Investigation as Immunostimulants

The potential of this compound as an immunostimulant has not been specifically reported in preclinical studies.

Application in Drug Delivery System Design (Adamantane as a Liposomal Anchor)

The unique structural properties of adamantane and its derivatives, including this compound, have led to their investigation in the design of sophisticated drug delivery systems. A key application in this area is the use of the adamantane cage as a lipophilic anchor in liposomal formulations. researchgate.netresearchgate.netnih.govmdpi.comtargetmol.comnih.gov Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs, making them versatile carriers for targeted drug delivery.

The fundamental principle behind using adamantane derivatives as liposomal anchors lies in the distinct lipophilicity of the adamantane moiety. researchgate.netmdpi.comtargetmol.com This bulky, cage-like hydrocarbon structure readily partitions into the hydrophobic core of the lipid bilayer of a liposome (B1194612). researchgate.netmdpi.com This spontaneous insertion effectively anchors the entire molecule within the liposomal membrane. Consequently, any functional group attached to the adamantane scaffold is displayed on the surface of the liposome, exposed to the external environment. researchgate.netnih.govmdpi.combiocat.com This strategy allows for the precise engineering of liposome surfaces to achieve specific therapeutic goals, such as targeted delivery to particular cells or tissues.

While direct studies on this compound as a liposomal anchor are not extensively documented in publicly available research, the behavior of other adamantane derivatives provides a strong basis for its potential application. For instance, adamantane derivatives functionalized with carbohydrates, such as mannose, have been successfully incorporated into liposomes. mdpi.combiocat.com In these systems, the adamantane group anchors the molecule, while the mannose unit is presented on the liposome surface to target mannose receptors on specific cells, like macrophages. mdpi.com Similarly, adamantane derivatives bearing charged groups like aminoguanidinium have been used to create liposomes with specific surface-recognition properties. rsc.org

In the case of this compound, the adamantane portion would serve as the lipophilic anchor, embedding itself within the lipid bilayer. The N-methyl-1-carboxamide group, being more polar, would be oriented towards the aqueous exterior of the liposome. This would present an amide functionality on the liposome surface. The presence of the amide bond, with its hydrogen bonding capabilities, could influence the interaction of the liposome with biological components. The N-methyl group provides a specific chemical feature that could be further exploited for targeted interactions.

The versatility of the adamantane anchor is highlighted by the variety of functional groups that can be attached to it, each imparting unique properties to the resulting liposome. The table below summarizes findings from studies on different adamantane derivatives used as liposomal anchors, illustrating the general mechanism and potential for this compound.

Interactive Data Table: Adamantane Derivatives as Liposomal Anchors

| Adamantane Derivative | Functional Group Displayed on Liposome Surface | Investigated Application/Interaction | Key Findings | Reference |

| Mannosylated 1-aminoadamantane | Mannose | Targeting mannose receptors on immunocompetent cells | The adamantyl moiety anchors the molecule in the lipid bilayer, successfully displaying the mannose group on the liposome surface for specific lectin binding. | mdpi.combiocat.com |

| Adamantyl aminoguanidines | Guanidinium (B1211019) | Molecular recognition and interaction with phosphate (B84403) groups | The lipophilic adamantane serves as an effective anchor, while the cationic guanidinium group is exposed and can interact with complementary anionic surfaces. | rsc.org |

| (Adamant-2-yl)-tripeptides | Tripeptide | Immunomodulation and cell targeting | The adamantane anchor facilitates the presentation of the peptide on the liposome surface, influencing the biological activity of the formulation. | mdpi.com |

| This compound (inferred) | N-methyl-1-carboxamide | Potential for surface modification and targeted interactions | Based on established principles, the adamantane cage would anchor within the lipid bilayer, presenting the N-methyl-1-carboxamide group on the surface. | N/A |

The use of adamantane as a molecular anchor represents a significant strategy in the rational design of drug delivery systems. nih.govmdpi.com It allows for the modular construction of liposomes where the core drug load is separated from the surface-displayed functionalities. This approach enables the development of tailored nanocarriers for a wide range of therapeutic applications.

Q & A

Q. What are the established synthetic routes for N-methyladamantane-1-carboxamide, and how can purity be optimized?

The compound is typically synthesized via a two-step procedure: (1) formylation of 1-amino-3,5-dimethyladamantane using formic acid or acetic-formic anhydride, followed by (2) methylation of the intermediate. Purity optimization involves rigorous purification via column chromatography and recrystallization, with structural validation using IR, NMR (¹H and ¹³C), and mass spectrometry .

Q. How is the structural conformation of this compound characterized in crystallographic studies?

X-ray crystallography is employed to resolve bond angles and torsional strain in the adamantane backbone. For example, torsion angles (e.g., C6–C1–C2–C3 = 109.5°) confirm the tetrahedral geometry of the adamantane cage, while hydrogen-bonding interactions between the carboxamide group and adjacent atoms stabilize the crystal lattice . Software like SHELXL is recommended for refining crystallographic data .

Q. What spectroscopic methods are critical for verifying the identity of this compound?

Key methods include:

- ¹H NMR : Peaks at δ 1.71 (adamantane CH2), 3.05 (N–CH3), and 7.10 (aromatic protons in derivatives).

- IR : Stretching frequencies at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N–H).

- LC-MS : Molecular ion peaks (e.g., m/z 304 [M+H]⁺) confirm molecular weight .

Advanced Research Questions

Q. How does this compound interact with biological targets like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)?

The adamantane cage enhances lipophilicity, enabling membrane penetration, while the carboxamide group forms hydrogen bonds with catalytic residues (e.g., Tyr-177) in the enzyme’s active site. Inhibition potency (IC₅₀) is quantified via fluorometric assays using recombinant 11β-HSD1 and cortisone as a substrate .

Q. What computational strategies are used to model the binding affinity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) predict ligand-receptor interactions. Parameters include binding free energy (ΔG), RMSD values for stability, and pharmacophore mapping to identify critical functional groups .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., substrate concentration, pH). To address this:

- Validate results using orthogonal assays (e.g., radiometric vs. fluorometric).

- Standardize cell lines (e.g., HEK-293 overexpressing 11β-HSD1) and control for off-target effects via siRNA knockdown .

Q. What experimental designs mitigate solubility challenges in in vitro studies?

- Use co-solvent systems (e.g., DMSO:PBS ≤ 0.1% v/v) to maintain colloidal stability.

- Synthesize prodrugs (e.g., ester derivatives) with improved aqueous solubility.

- Characterize solubility via shake-flask method with HPLC quantification .

Q. How is the pharmacological relevance of this compound assessed in neurodegenerative disease models?

In vitro neuroprotection assays (e.g., glutamate-induced cytotoxicity in SH-SY5Y cells) and in vivo models (e.g., scopolamine-induced memory impairment in mice) are used. Endpoints include acetylcholine esterase activity, mitochondrial membrane potential (JC-1 staining), and Morris water maze performance .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

- Document reaction parameters (temperature, solvent purity, catalyst loading).

- Validate intermediates via TLC and NMR at each step.

- Adopt QbD (Quality by Design) principles for scalable synthesis .

Q. How can structural analogs be designed to enhance metabolic stability?

- Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation.

- Replace labile protons with deuterium (deuterated analogs).

- Assess stability in liver microsomes with LC-MS/MS metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |